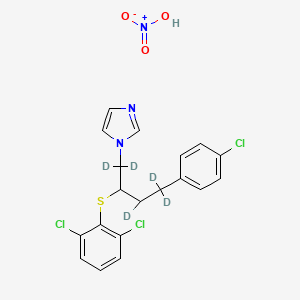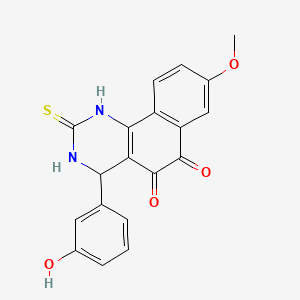
Butoconazole-d5 (nitrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoconazole-d5 (nitrate) is a deuterated form of butoconazole nitrate, an imidazole antifungal agent. It is primarily used in the treatment of vulvovaginal candidiasis, a common fungal infection caused by Candida species. The deuterated form, Butoconazole-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butoconazole due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoconazole-d5 (nitrate) involves several steps, starting with the preparation of key intermediates. One common method involves the following steps:
Grignard Reaction:
p-chlorobenzyl chloride reacts with magnesium in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran to form a Grignard reagent.Condensation Reaction: The Grignard reagent is then reacted with epichlorohydrin to obtain 1-chloro-4-(4-chlorophenyl)-2-butanol, an important intermediate.
Industrial Production Methods
Industrial production of butoconazole-d5 (nitrate) follows similar synthetic routes but is optimized for large-scale production. The use of safer solvents and efficient reaction conditions ensures high yield and purity. The process involves rigorous quality control measures to ensure the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Butoconazole-d5 (nitrate) undergoes various chemical reactions, including:
Oxidation: Butoconazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert butoconazole to its corresponding alcohols.
Substitution: Halogen substitution reactions can modify the aromatic rings of butoconazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of butoconazole, which are useful in studying the compound’s pharmacological properties .
Scientific Research Applications
Butoconazole-d5 (nitrate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior and interactions.
Biology: Employed in biological studies to understand its effects on fungal cells and its mechanism of action.
Medicine: Investigated for its pharmacokinetics and metabolism in clinical research.
Industry: Utilized in the development of antifungal formulations and quality control of pharmaceutical products .
Mechanism of Action
Butoconazole-d5 (nitrate) exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition is achieved through the blockade of the enzyme cytochrome P450 14α-demethylase, which converts lanosterol to ergosterol. The disruption of ergosterol synthesis leads to increased cell membrane permeability, osmotic imbalance, and ultimately, fungal cell death .
Comparison with Similar Compounds
Butoconazole-d5 (nitrate) is compared with other imidazole antifungal agents such as:
- Clotrimazole
- Miconazole
- Econazole
- Ketoconazole
Uniqueness
Butoconazole-d5 (nitrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other imidazole antifungals, it offers specific advantages in research applications, particularly in tracing metabolic pathways and studying drug interactions .
Similar Compounds
- Clotrimazole : Another imidazole antifungal used for various fungal infections.
- Miconazole : Commonly used in topical antifungal treatments.
- Econazole : Effective against a broad spectrum of fungal infections.
- Ketoconazole : Used both topically and orally for fungal infections .
Properties
Molecular Formula |
C19H18Cl3N3O3S |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1,1,3,4,4-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/i6D2,9D,12D2; |
InChI Key |
ZHPWRQIPPNZNML-SJODRRQHSA-N |
Isomeric SMILES |
[2H]C(C(C([2H])([2H])N1C=CN=C1)SC2=C(C=CC=C2Cl)Cl)C([2H])([2H])C3=CC=C(C=C3)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)





![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)





